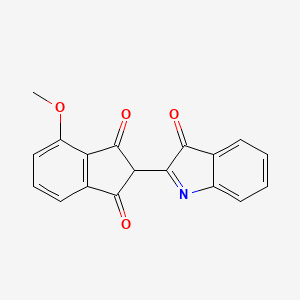
4-Methoxy-2-(3-oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(3-oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that features both indole and indene moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(3-oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from an appropriate aniline derivative, the indole ring can be constructed via Fischer indole synthesis.
Formation of the Indene Moiety: The indene ring can be synthesized from a suitable aromatic precursor through cyclization reactions.
Coupling of Indole and Indene: The final step involves coupling the indole and indene moieties under specific conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole nitrogen.
Reduction: Reduction reactions could target the carbonyl groups in the indene and indole moieties.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Methoxy-2-(3-oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan or serotonin.
Indene Derivatives: Compounds like indene or indanone.
Uniqueness
The uniqueness of 4-Methoxy-2-(3-oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione lies in its combined indole and indene structure, which might confer unique biological activities or chemical reactivity compared to simpler analogs.
Properties
CAS No. |
918621-15-5 |
|---|---|
Molecular Formula |
C18H11NO4 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
4-methoxy-2-(3-oxoindol-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C18H11NO4/c1-23-12-8-4-6-10-13(12)18(22)14(16(10)20)15-17(21)9-5-2-3-7-11(9)19-15/h2-8,14H,1H3 |
InChI Key |
ATFIHYDTYUPWTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C(C2=O)C3=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















